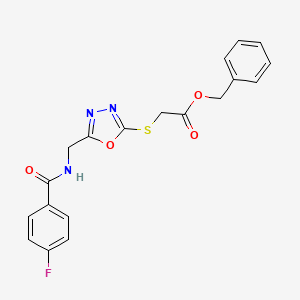

Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Description

Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzamido methyl group and a thioether-linked benzyl ester. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and diverse pharmacological applications, including antimicrobial, antifungal, and enzyme inhibitory activities .

Properties

IUPAC Name |

benzyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S/c20-15-8-6-14(7-9-15)18(25)21-10-16-22-23-19(27-16)28-12-17(24)26-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPSLTXMSFITEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of a hydrazide derivative. For example, 4-(benzylamino)benzoic acid hydrazide is synthesized by refluxing ethyl 4-(benzylamino)benzoate with hydrazine hydrate in ethanol. This step typically achieves yields of 60–70% after recrystallization.

Reaction conditions :

- Solvent : Absolute ethanol

- Temperature : Reflux (78°C)

- Time : 5–6 hours

Cyclization to Form 1,3,4-Oxadiazole

Cyclization of the hydrazide with a carboxylic acid derivative (e.g., 4-fluorobenzoic acid) in the presence of phosphorus oxychloride (POCl₃) forms the 1,3,4-oxadiazole ring. Alternatively, carbon disulfide (CS₂) in alkaline media facilitates cyclization to 2-mercapto-1,3,4-oxadiazole derivatives.

Optimized procedure :

- Mix hydrazide (0.01 mol) and 4-fluorobenzoic acid (0.01 mol) in POCl₃ (5 mL).

- Reflux at 110°C for 4–6 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–75%

Characterization :

- IR (KBr) : 1679 cm⁻¹ (C=O), 1309 cm⁻¹ (C-N).

- ¹H NMR (DMSO-d₆) : δ 7.82–7.86 (d, ArH), 5.15 (s, CH₂).

Functionalization with 4-Fluorobenzamido Group

Amidation of Aminomethyl-Oxadiazole

The aminomethyl group at position 5 of the oxadiazole is amidated with 4-fluorobenzoyl chloride.

Procedure :

- Dissolve 5-(aminomethyl)-1,3,4-oxadiazole (0.01 mol) in dry dichloromethane (DCM).

- Add triethylamine (0.03 mol) and 4-fluorobenzoyl chloride (0.012 mol) dropwise at 0°C.

- Stir for 2 hours at room temperature, wash with NaHCO₃, and dry over MgSO₄.

Yield : 80–85%

Characterization :

Thioacetate Esterification

Mercapto-Oxadiazole Alkylation

The mercapto group (-SH) at position 2 of the oxadiazole reacts with benzyl chloroacetate in basic conditions.

Optimized method :

- Suspend 2-mercapto-5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazole (0.01 mol) in DMF.

- Add K₂CO₃ (0.03 mol) and benzyl chloroacetate (0.015 mol).

- Stir at 60°C for 8 hours, filter, and concentrate.

Yield : 70–75%

Purification : Recrystallization from ethanol-water (3:1).

Analytical data :

- IR (KBr) : 1735 cm⁻¹ (ester C=O), 1210 cm⁻¹ (C-S).

- ¹H NMR (DMSO-d₆) : δ 7.32–7.45 (m, ArH), 5.12 (s, OCH₂Ph), 4.21 (s, SCH₂COO).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Cyclization Efficiency : POCl₃ may cause over-chlorination; substituting with PCl₅ or using microwave-assisted synthesis improves regioselectivity.

- Amidation Side Reactions : Excess acyl chloride leads to diacylation. Controlled addition at low temperatures mitigates this.

- Esterification Purity : Residual DMF complicates isolation. Switching to acetone as the solvent enhances crystallinity.

Spectroscopic and Chromatographic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Chromatographic Purity

Industrial-Scale Considerations

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzamide group may enhance binding affinity to certain proteins, while the thioester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzamido group in the target compound contrasts with the 4-methoxyphenyl group in LMM5, which is electron-donating. Such substitutions influence electronic properties and biological activity .

- Synthetic Efficiency : Compound 6j, bearing a 4-trifluoromethylbenzyl group, achieved a high yield (71.5%), suggesting that para-substituted electron-withdrawing groups may enhance reaction efficiency compared to ortho- or meta-substituted analogs (e.g., 6l: 42.1% yield) .

Antifungal and Fungicidal Activity

- Compound 6j : Exhibits potent fungicidal activity, attributed to the trifluoromethyl group’s lipophilicity and stability .

- LMM5 and LMM11 : Demonstrated efficacy against Candida albicans via thioredoxin reductase inhibition, highlighting the role of sulfamoyl and benzamide groups in antifungal mechanisms .

Neuroprotective Activity

- Benzothiazole-Oxadiazole Hybrids : Derivatives with bromophenyl or methoxyphenyl substituents (e.g., 2-[[[5-[(4-methoxyphenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole) showed neuroprotective effects comparable to EGCG (87–89% cell viability at 10 μM) .

Antimicrobial and Enzyme Inhibition

- Benzofuran-Oxadiazole Derivatives (2a, 2b) : Displayed antimicrobial activity and tyrosinase inhibition, with acetamide side chains enhancing target binding .

Hypothesis for Target Compound :

The 4-fluorobenzamido group may confer antimicrobial or fungicidal properties similar to 6j and LMM5, though direct evidence is unavailable in the provided data.

Physicochemical and Spectral Comparisons

Melting Points and Stability

- Compound 6l : Melting point 124.3–125.2°C, influenced by the trifluoromethyl group’s crystallinity .

- Compound 3 (Ethyl ester analog) : Synthesized via ultrasonic-assisted methods, highlighting the role of substituents in solubility and stability .

NMR and HRMS Data

- 13C NMR Shifts : The target compound’s 4-fluorobenzamido group would likely show a carbonyl signal near δ 165 ppm, similar to compound 6j (δ 165.66 ppm for oxadiazole carbons) .

- HRMS : Expected [M+Na]+ peak for the target compound (C24H20FN3O4S) would approximate 488.10, comparable to 6j (526.1407 for C27H25N3O5S) .

Biological Activity

Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.38 g/mol. The compound features a benzyl group attached to a thioacetate moiety and an oxadiazole ring substituted with a fluorobenzamide group.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent coupling with benzyl thioacetate. Specific reaction conditions and reagents can vary based on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | GI50 (µM) | Activity |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 6.5 | High |

| Compound B | A549 (Lung Cancer) | 7.8 | Moderate |

| Benzyl Compound | NCI/ADR-RES (Adriamycin-resistant) | >100 | Low |

These findings suggest that while some derivatives exhibit potent activity against sensitive cell lines, resistance in certain lines (like NCI/ADR-RES) may limit efficacy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. Research indicates that oxadiazole derivatives can interfere with metabolic pathways critical for cancer cell growth .

Case Studies

A case study involving a series of oxadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study reported that specific substitutions on the oxadiazole ring could enhance cytotoxicity against various cancer types.

Study Results Summary:

- Study Title : Evaluation of Anticancer Activity of Oxadiazole Derivatives

- Method : In vitro assays on NCI-H460 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

- Findings : Compounds with electron-withdrawing groups showed enhanced activity.

- : Structural modifications can significantly impact potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.